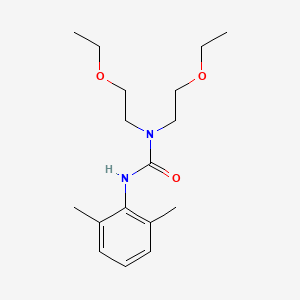
N'-(2,6-Dimethylphenyl)-N,N-bis(2-ethoxyethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(2,6-Dimethylphenyl)-N,N-bis(2-ethoxyethyl)urea is an organic compound with the molecular formula C₁₃H₂₀N₂O₂ It is a derivative of urea, featuring a phenyl group substituted with two methyl groups and two ethoxyethyl groups attached to the nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,6-Dimethylphenyl)-N,N-bis(2-ethoxyethyl)urea typically involves the reaction of 2,6-dimethylaniline with ethyl chloroformate to form an intermediate, which is then reacted with 2-ethoxyethylamine. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(2,6-Dimethylphenyl)-N,N-bis(2-ethoxyethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The ethoxyethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and alkylating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted urea compounds.
Applications De Recherche Scientifique
N’-(2,6-Dimethylphenyl)-N,N-bis(2-ethoxyethyl)urea has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N’-(2,6-Dimethylphenyl)-N,N-bis(2-ethoxyethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2,6-Dimethylphenyl)-N-(2-ethoxyethyl)formamide: Similar structure but with a formamide group instead of a urea group.
N-(2,6-Dimethylphenyl)-N-(2-ethoxyethyl)acetamide: Contains an acetamide group instead of a urea group.
Uniqueness
N’-(2,6-Dimethylphenyl)-N,N-bis(2-ethoxyethyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
62593-74-2 |
|---|---|
Formule moléculaire |
C17H28N2O3 |
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
3-(2,6-dimethylphenyl)-1,1-bis(2-ethoxyethyl)urea |
InChI |
InChI=1S/C17H28N2O3/c1-5-21-12-10-19(11-13-22-6-2)17(20)18-16-14(3)8-7-9-15(16)4/h7-9H,5-6,10-13H2,1-4H3,(H,18,20) |
Clé InChI |
CIJXAWAATFHGHQ-UHFFFAOYSA-N |
SMILES canonique |
CCOCCN(CCOCC)C(=O)NC1=C(C=CC=C1C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



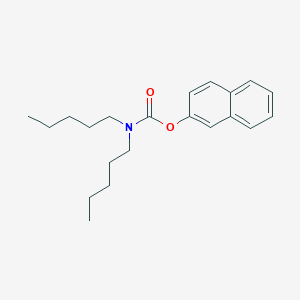
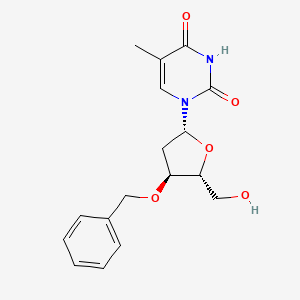
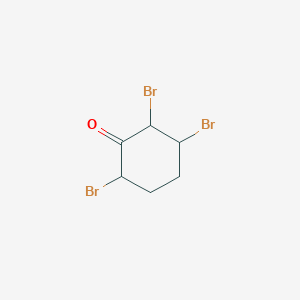

![S-Pentyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanethioate](/img/structure/B14511763.png)
![8,8'-[Sulfanediylbis(methyleneoxy)]diquinoline](/img/structure/B14511771.png)

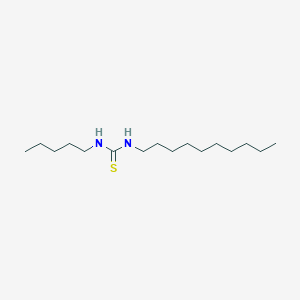
![Acetamide, N-[2-chloro-4-(1-cyano-1,2,2-triphenylethyl)phenyl]-](/img/structure/B14511789.png)
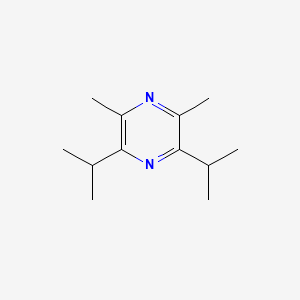
![Bicyclo[4.2.0]oct-1(6)-ene-2,3-dione](/img/structure/B14511803.png)
![[(Benzo[g]quinazolin-5-yl)sulfanyl]acetic acid](/img/structure/B14511843.png)
![Isoxazole, 5-[(methylthio)methyl]-3-phenyl-](/img/structure/B14511846.png)
